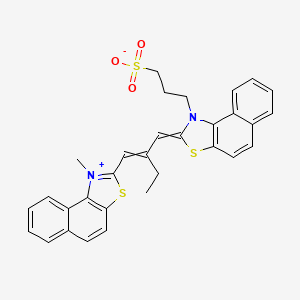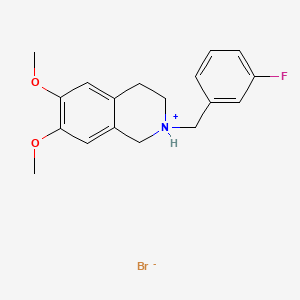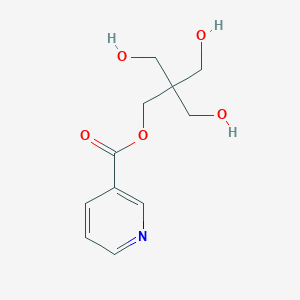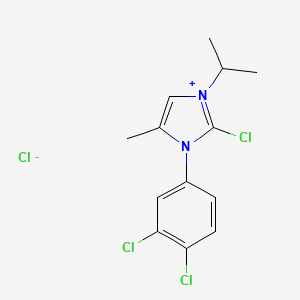
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl group, a methyl group, and an imidazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. The key steps include:
Imidazole Formation: The formation of the imidazole ring through cyclization reactions.
Quaternization: The conversion of the imidazole to an imidazolium ion by reaction with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3,4-dichlorophenyl)-5-methyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-ethyl-1-propan-2-ylimidazol-1-iumchloride
- 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-butylimidazol-1-iumchloride
Uniqueness
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride is unique due to its specific substitution pattern and the presence of the imidazolium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
29510-76-7 |
|---|---|
Molecular Formula |
C13H14Cl4N2 |
Molecular Weight |
340.1 g/mol |
IUPAC Name |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


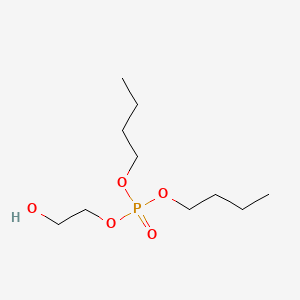

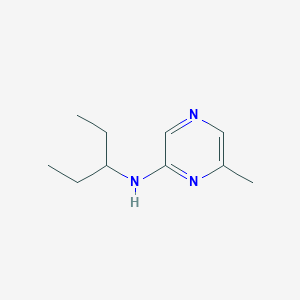
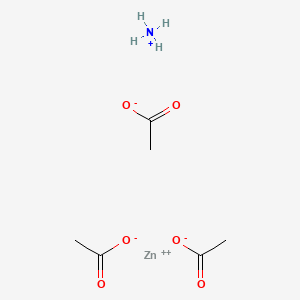
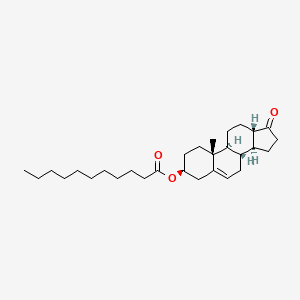
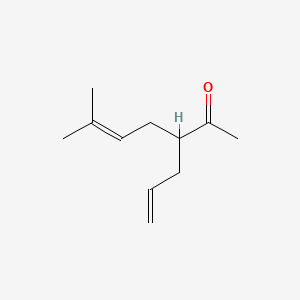

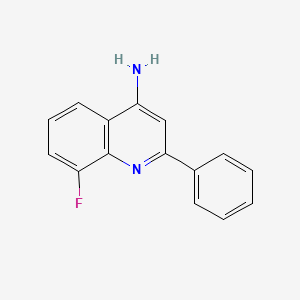

![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
